

Original Synthesis and Key Chemical Data

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Compound Focus: Brivudine

CAS No.: 69304-47-8

Cat. No.: S548870

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The table below summarizes the foundational information on **Brivudine's** initial development and its core chemical characteristics.

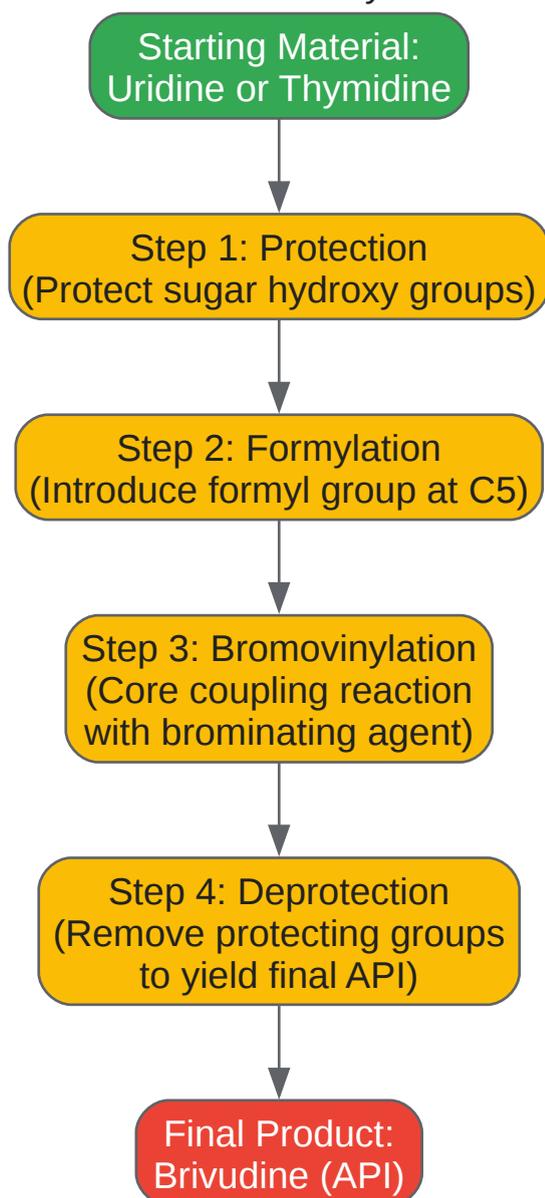
Aspect	Details
First Synthesis	1976 [1]
Location	University of Birmingham, UK [1]
Key Researcher	Phil Barr (PhD student under Prof. Stanley Jones and Prof. R.T. Walker) [1]
Original Purpose	Part of a project to develop radiosensitizing agents [1]
Molecular Formula	$C_{11}H_{13}BrN_2O_5$ [2]
Molar Mass	333.138 g·mol ⁻¹ [2]
CAS Registry Number	69304-47-8 [2] [3] [4]

Modern Synthesis Pathways

The original 1976 synthetic route is not detailed in the available literature. However, subsequent research has focused on developing more efficient industrial processes. The following workflow illustrates a general

modern synthetic strategy derived from recent patents, which involves protecting group chemistry and a key bromovinyl addition [5] [6].

General Modern Brivudine Synthesis Workflow



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Based on patent analysis, here are some technical specifics of contemporary methods:

- **Key Steps:** Modern processes emphasize protecting the sugar moiety's hydroxy groups to prevent side reactions, followed by a pivotal **Vilsmeier-Haack formylation** to introduce a formyl group at the 5-position of the uracil ring. A subsequent bromination or Wittig-type reaction is used to establish the critical (E)-2-bromovinyl side chain [5] [6].

- **Improvement Goals:** Recent patents aim to avoid **heavy metal catalysts** (like palladium), use more environmentally friendly solvents, and increase the overall yield and purity of the final Active Pharmaceutical Ingredient (API) suitable for industrial production [6].

For Further Research

To obtain the specific synthetic details from 1976, you may need to consult primary literature that is not captured in this search. The following steps are recommended:

- **Search Original Publications:** Look for early papers by the research group, such as:
 - Jones, A.S., et al. (1979). DE2915254; US4424211.
 - De Clercq, E., et al. (1979). *Proc. Natl. Acad. Sci. USA*, 76, 2947. [1]
- **Consult University Archives:** The University of Birmingham may hold archives or theses (e.g., Phil Barr's PhD thesis) containing the exact experimental procedures.

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References

1. The development of BVDU: An odyssey - PMC [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov/)]
2. Brivudine [en.wikipedia.org]
3. Brivudine - New Drug Approvals [[newdrugapprovals.org](https://www.fda.gov/oc/ndas/newdrugapprovals.org)]
4. Compound Brivudine [chemdiv.com]
5. EP3792271A1 - A process for the preparation of brivudine [patents.google.com]
6. CN113234112A - Novel synthesis process of brivudine ... [patents.google.com]

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